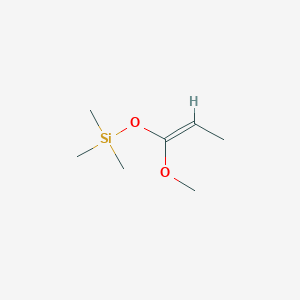

1-Methoxy-1-trimethylsilyloxypropene

Description

Contextual Significance of Silyl (B83357) Ketene (B1206846) Acetals in Modern Synthetic Methodologies

Silyl ketene acetals, a class of organosilicon compounds, are structurally analogous to silyl enol ethers but are derived from esters or lactones. Their general structure features a trimethylsilyloxy group attached to a carbon-carbon double bond, which also bears an alkoxy group. This arrangement confers upon them a unique electronic character, rendering the β-carbon nucleophilic.

In the broader context of modern synthetic methodologies, silyl ketene acetals are indispensable tools for carbon-carbon bond formation. science.gov They are particularly valued for their role in crossed aldol (B89426) reactions, where they offer a distinct advantage over traditional enolates generated by strong bases. By pre-forming the silyl ketene acetal (B89532), issues of self-condensation and uncontrolled reactivity often associated with metal enolates can be effectively circumvented. wikipedia.org

The stability and isolable nature of many silyl ketene acetals allow for their purification and characterization prior to reaction, ensuring greater reproducibility and control. Furthermore, their reactivity can be finely tuned through the choice of Lewis acid catalyst, enabling chemists to modulate both the rate and stereochemical outcome of reactions. science.gov This level of control is paramount in the synthesis of complex molecules with multiple stereocenters.

1-Methoxy-1-trimethylsilyloxypropene as a Versatile Ester Enolate Surrogate

This compound is the silyl ketene acetal derived from methyl propanoate. chemicalbook.com As such, it functions as a synthetic equivalent, or "surrogate," for the enolate of this ester. The use of this pre-formed nucleophile in reactions provides a reliable and mild method for introducing a propionate (B1217596) moiety into a target molecule.

The versatility of this compound is demonstrated in its participation in a wide array of important synthetic transformations. chemicalbook.com These include, most notably, the Mukaiyama aldol reaction and Michael-type additions. researchgate.net In the Mukaiyama aldol reaction, it reacts with aldehydes or ketones in the presence of a Lewis acid to form β-hydroxy esters. nih.gov This reaction is a cornerstone of polyketide synthesis and is widely employed in the construction of natural products.

Similarly, in Michael-type additions, this compound adds to α,β-unsaturated carbonyl compounds in a conjugate fashion, leading to the formation of 1,5-dicarbonyl compounds. researchgate.net This transformation is highly valuable for the construction of complex carbon frameworks. The reactivity of this silyl ketene acetal extends to reactions with imines, acetals, and other electrophiles, highlighting its broad utility in organic synthesis. chemicalbook.com

The table below illustrates the application of this compound in the Mukaiyama Aldol reaction with various aldehydes, showcasing typical conditions and outcomes.

| Electrophile (Aldehyde) | Lewis Acid Catalyst | Solvent | Temperature (°C) | Product (β-Hydroxy Ester) | Yield (%) |

| Benzaldehyde (B42025) | TiCl₄ | Dichloromethane (B109758) | -78 | Methyl 3-hydroxy-3-phenyl-2-methylpropanoate | High |

| Isobutyraldehyde | BF₃·OEt₂ | Dichloromethane | -78 | Methyl 3-hydroxy-2,4-dimethylpentanoate | Good |

| Cinnamaldehyde | SnCl₄ | Dichloromethane | -78 | Methyl 3-hydroxy-2-methyl-5-phenylpent-4-enoate | Good |

Historical Development and Evolution of its Synthetic Utility

The first preparation of a silyl ketene acetal was reported in the late 1950s by Petrov. chemicalbook.com However, the synthetic potential of these compounds was not fully realized until the 1970s. A significant breakthrough came with the work of Ainsworth and coworkers, who developed a reliable method for the synthesis of this compound in high yield by deprotonating methyl propionate with a strong base, such as lithium diisopropylamide, followed by quenching with chlorotrimethylsilane. chemicalbook.com

The popularization of silyl ketene acetals, including this compound, is largely attributed to the pioneering work of Teruaki Mukaiyama in the development of the Lewis acid-mediated aldol reaction. wikipedia.org This work, published in the early 1970s, demonstrated the power of silyl enol ethers and silyl ketene acetals as stable and manageable enolate equivalents, revolutionizing the field of organic synthesis. nih.gov

Since these initial discoveries, the synthetic utility of this compound has continued to evolve. The development of asymmetric catalysis has enabled the enantioselective addition of this nucleophile to various electrophiles, providing access to chiral building blocks of high interest in medicinal chemistry and materials science. nih.gov The ongoing development of new catalytic systems continues to expand the scope and applicability of this versatile reagent, solidifying its place as a fundamental tool in the arsenal (B13267) of the modern synthetic chemist.

The following table provides a timeline of key developments in the history of silyl ketene acetals and this compound.

| Year | Key Development | Significance |

| 1959 | First preparation of a silyl ketene acetal by Petrov. | Laid the foundational groundwork for this class of compounds. |

| 1970s | Ainsworth and coworkers develop a high-yield synthesis of this compound. | Provided a practical and accessible route to this key reagent. |

| 1973 | Mukaiyama reports the Lewis acid-mediated aldol reaction of silyl enol ethers. wikipedia.org | Revolutionized carbon-carbon bond formation and highlighted the synthetic potential of silyl ketene acetals. |

| Present | Ongoing development of asymmetric catalytic systems for reactions involving silyl ketene acetals. | Enables the synthesis of enantiomerically enriched compounds for various applications. |

Structure

3D Structure

Properties

IUPAC Name |

[(E)-1-methoxyprop-1-enoxy]-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHAKVSHSCPUGI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(OC)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\OC)/O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34880-70-1 | |

| Record name | 1-Methoxy-1-trimethylsilyloxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Access and Isomeric Considerations of 1 Methoxy 1 Trimethylsilyloxypropene

Preparation Methodologies

The synthesis of 1-methoxy-1-trimethylsilyloxypropene can be effectively achieved through two principal routes: the deprotonation and subsequent silylation of ester derivatives and the metal-catalyzed hydrosilylation of α,β-unsaturated esters.

Deprotonation and Silylation of Ester Derivatives

A prevalent and well-established method for the synthesis of this compound involves the deprotonation of methyl propionate (B1217596), followed by trapping the resulting enolate with a silylating agent, typically trimethylsilyl (B98337) chloride. researchgate.net The choice of base and solvent system is crucial as it significantly influences the stereoselectivity of the reaction, leading to varying ratios of the (E)- and (Z)-isomers. researchgate.net

The reaction is typically initiated by deprotonating methyl propionate with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures, commonly -78°C, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting lithium enolate is then quenched with trimethylsilyl chloride to yield the desired silyl (B83357) ketene (B1206846) acetal (B89532). researchgate.net

The stereochemical outcome of this reaction is highly dependent on the reaction conditions, which allows for selective formation of either the (E) or (Z) isomer. This control is attributed to the differing transition states favored under kinetic versus thermodynamic control.

Metal-Catalyzed Hydrosilylation of α,β-Unsaturated Esters

An alternative synthetic route to silyl ketene acetals, including this compound, is the metal-catalyzed hydrosilylation of α,β-unsaturated esters, such as methyl acrylate (B77674). This method represents an atom-economical approach to the desired product. Various transition metal catalysts, particularly those based on rhodium and copper, have been shown to be effective for this transformation. researchgate.netorganic-chemistry.orggoogle.com

In a typical procedure, methyl acrylate is reacted with a hydrosilane, for instance, triethylsilane, in the presence of a catalytic amount of a transition metal complex. For example, rhodium(I) complexes have been demonstrated to catalyze the hydrosilylation of methyl acrylate, which proceeds through a silyl enol ether intermediate. researchgate.net Another approach involves the use of tris(pentafluorophenyl)borane (B72294) as a catalyst for the reaction between α,β-unsaturated carboxylic esters and hydrosilanes, yielding silyl ketene acetals in high purity and yield. google.com This method offers a direct route to the silyl ketene acetal from readily available starting materials.

Analysis of (E)- and (Z)-Isomeric Forms and Ratios

The geometry of the double bond in this compound gives rise to two geometric isomers: (E) and (Z). The ratio of these isomers is a critical factor in stereoselective reactions where the geometry of the silyl ketene acetal dictates the stereochemistry of the product. The isomeric ratio is primarily determined by the synthetic method and the conditions employed during its formation. researchgate.net

The analysis and determination of the (E)- and (Z)-isomeric ratios are commonly performed using proton nuclear magnetic resonance (¹H NMR) spectroscopy. researchgate.netresearchgate.netnajah.edu The distinct chemical environments of the protons in the (E) and (Z) isomers result in different chemical shifts and coupling constants, allowing for their differentiation and quantification.

As established by Ireland and co-workers, the deprotonation of methyl propionate with LDA in THF at -78°C, followed by silylation, kinetically favors the formation of the (E)-isomer, yielding a 6:94 ratio of (Z) to (E) silyl ketene acetals. researchgate.net Conversely, altering the solvent system by introducing a polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) leads to a reversal in selectivity, favoring the thermodynamically more stable (Z)-isomer. In a THF solution containing 23% HMPA, the ratio of (Z) to (E) isomers is 84:16, and with 45% DMPU, ratios of up to 98:2 can be achieved. researchgate.net

Table 1: Influence of Reaction Conditions on the (Z):(E) Isomeric Ratio of this compound researchgate.net

| Base | Solvent System | (Z):(E) Ratio | Control |

|---|---|---|---|

| LDA | THF | 6:94 | Kinetic |

| LDA | THF-23% HMPA | 84:16 | Thermodynamic |

| LDA | THF-45% DMPU | 98:2 | Thermodynamic |

The ability to selectively generate either the (E) or (Z) isomer of this compound by tuning the reaction conditions is of significant synthetic utility, enabling chemists to control the stereochemical outcome of subsequent reactions.

Fundamental Reactivity and Mechanistic Principles of 1 Methoxy 1 Trimethylsilyloxypropene

Nucleophilic Character and Activation Pathways

1-Methoxy-1-trimethylsilyloxypropene, a silyl (B83357) ketene (B1206846) acetal (B89532) (SKA), functions as a potent nucleophile in organic synthesis, serving as a synthetic equivalent of a propionate (B1217596) ester enolate. Its nucleophilicity stems from the electron-rich carbon-carbon double bond, which readily attacks electrophilic centers. The reactivity of this C=C bond is significantly enhanced by the presence of the electron-donating methoxy (B1213986) (-OCH₃) and trimethylsilyloxy (-OSi(CH₃)₃) groups. Quantitative measurements of its reactivity have been established, with a reported nucleophilicity parameter (N) of 9.00 in dichloromethane (B109758) and 9.11 in acetonitrile. lmu.delmu.de

The activation of this compound is typically required for it to react with weak electrophiles. This is most commonly achieved through the use of Lewis acids. wikipedia.org The Lewis acid coordinates to the electrophile, such as the carbonyl oxygen of an aldehyde, thereby lowering the energy of its lowest unoccupied molecular orbital (LUMO) and rendering it more susceptible to nucleophilic attack. organic-chemistry.org For instance, Lewis acids like titanium tetrachloride (TiCl₄) are employed to mediate the addition of silyl ketene acetals to aldehydes and imines. msu.edu

Another activation pathway involves the formation of frustrated Lewis pairs (FLPs) or the generation of more reactive cationic silicon species. nih.govresearchgate.net In some catalytic cycles, the interaction between the silyl ketene acetal and a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can initiate reactions like Michael additions. nih.govscience.govnih.gov The mechanism involves the Lewis acid activating the electrophilic monomer, followed by the nucleophilic attack of the silyl ketene acetal. nih.govnih.gov In certain cases, weakly acidic species like silicon tetrachloride (SiCl₄) can be activated by a strongly Lewis basic catalyst, such as a chiral phosphoramide, to form a more potent chiral Lewis acid in situ, which then catalyzes the desired transformation. science.gov

Electrophilic Counterparts in Catalytic Transformations

The nucleophilic nature of this compound makes it a versatile reagent for carbon-carbon bond formation with a wide array of electrophiles. The most prominent application is the Mukaiyama aldol (B89426) addition, where the electrophile is a carbonyl compound, typically an aldehyde or a ketone. wikipedia.orgfishersci.ca This reaction allows for a crossed aldol reaction without the issue of self-condensation of the carbonyl component. wikipedia.org A diverse range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes, have been shown to be effective electrophiles in these transformations. researchgate.netscience.gov

Beyond simple aldehydes and ketones, the scope of electrophilic counterparts includes:

Imines: Lewis acid-mediated reactions with imines lead to the synthesis of β-amino esters, which are precursors to β-lactams. msu.edufishersci.ca

α,β-Unsaturated Carbonyl Compounds (Enones): In the presence of suitable promoters, this compound participates in Mukaiyama-Michael addition reactions, a conjugate addition process. msu.eduresearchgate.net

Acetals and Orthoesters: These carbonyl derivatives can also serve as electrophiles, expanding the synthetic utility of the reagent. msu.edu

SN1-type Electrophiles: Carbonyl compounds that can generate stabilized carbocations are also suitable reaction partners. msu.edu

The choice of catalyst and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. Lewis acids such as titanium tetrachloride, tin tetrachloride, and boron trifluoride etherate are commonly used to promote these reactions. msu.edunsf.govbeilstein-journals.org

Stereochemical Control Elements

Controlling the stereochemical outcome is a critical aspect of reactions involving this compound, as the formation of new stereogenic centers is common. Both diastereoselectivity and enantioselectivity can be precisely managed through careful selection of reagents, catalysts, and reaction conditions.

In reactions such as the Mukaiyama aldol addition, where two new stereocenters can be formed, controlling the relative stereochemistry (diastereoselectivity) is paramount. The reaction can lead to either syn or anti diastereomers. Unlike traditional enolate-based aldol reactions, the Mukaiyama aldol addition often proceeds through an open transition state, meaning the stereochemical outcome is not strictly dictated by the geometry of the silyl ketene acetal double bond (E vs. Z). wikipedia.orgorganic-chemistry.org

Several factors influence the diastereomeric ratio of the products:

Lewis Acid: The nature and steric bulk of the Lewis acid catalyst can significantly influence the transition state geometry and, consequently, the syn/anti ratio. organic-chemistry.org

Substrate Structure: The steric properties of both the silyl ketene acetal and the electrophile play a crucial role. For example, in additions to β-silyloxyaldehydes, smaller protecting groups on the aldehyde lead to higher 1,3-anti-selectivity. nsf.gov

Reaction Conditions: Temperature and solvent can also affect the selectivity of the reaction.

A study on the TiCl₄-mediated reaction between silyl ketene acetals derived from N-methylephedrine propionate and benzaldehyde (B42025) demonstrated that the diastereomeric ratio was relatively independent of the silyl ketene acetal's double-bond geometry in that specific system. msu.edu The results are often rationalized by proposing specific transition-state models, such as an octahedral, six-coordinate titanium complex. msu.edu

| Entry | N-methylephedrine Isomer | Silyl Ketene Acetal Geometry | anti:syn Ratio | Enantiomeric Excess (ee %) of anti Product |

|---|---|---|---|---|

| 1 | (1R,2S) | E | 97:3 | 95 |

| 2 | (1R,2S) | Z/E = 65:35 | 95:5 | 92 |

| 3 | (1S,2S)-N-methyl-ψ-ephedrine | E | 96:4 | 80 (enantiomer) |

Achieving high levels of enantioselectivity in reactions with this compound is a major focus of modern asymmetric catalysis. beilstein-journals.org This is typically accomplished by employing a chiral catalyst that creates a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. nih.gov

Chiral Lewis acids are the most common catalysts for enantioselective Mukaiyama-type reactions. wikipedia.org These catalysts are often formed in situ by combining a metal salt (e.g., SiCl₄, AgOTf) with a chiral ligand. organic-chemistry.orgscience.gov Examples of successful catalytic systems include:

Chiral Phosphoramides: In combination with SiCl₄, chiral phosphoramides form highly active and selective chiral Lewis acids for aldol additions. science.gov

Chiral Oxazaborolidinium Ions: These catalysts have been shown to promote highly enantioselective Mukaiyama aldol reactions with high yields. researchgate.net

BINAP/Silver Triflate Complexes: The combination of a chiral BINAP ligand with a silver salt like AgOTf, often with additives, serves as an effective catalyst for asymmetric aldol reactions. organic-chemistry.org

Carreira's Catalyst: A particularly useful methodology developed by Carreira employs a catalyst generated from a chiral amino alcohol and Ti(Oi-Pr)₄, which is noteworthy for its high enantioselectivity with often challenging unbranched aliphatic aldehydes. wikipedia.org

The development of these catalytic systems has transformed the Mukaiyama aldol reaction into a powerful tool for the enantioselective construction of complex molecules. researchgate.netbeilstein-journals.org

| Catalyst System | Electrophile Type | Typical Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| Cationic Oxazaborolidinium Ion | Various Aldehydes | High | researchgate.net |

| SiCl₄ / Chiral Phosphoramide | Aromatic and Aliphatic Aldehydes | Excellent | science.gov |

| BINAP/AgOTf | Aldehydes | High | organic-chemistry.org |

| Bismuth Triflate / Chiral Bipyridine | Aldehydes (in water-compatible systems) | High | organic-chemistry.org |

Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction is a powerful method for constructing β-hydroxy carbonyl moieties, which are prevalent in many natural products and biologically active molecules. semanticscholar.orgnih.gov The use of a pre-formed and isolable silyl enol ether like this compound overcomes many of the challenges associated with traditional base-catalyzed aldol reactions, such as self-condensation and lack of regioselectivity. The reaction is typically promoted by a Lewis acid, which activates the carbonyl electrophile towards nucleophilic attack by the silyl enol ether. semanticscholar.orgnih.gov

Lewis Acid Catalysis

A wide array of Lewis acids have been employed to catalyze the Mukaiyama aldol reaction, each offering distinct advantages in terms of reactivity, selectivity, and functional group tolerance. These catalysts can be broadly categorized into transition metal, main group, and lanthanide Lewis acids.

Transition metal complexes are valued for their diverse coordination geometries and tunable electronic properties, which can be exploited to achieve high levels of stereocontrol.

Copper(II) complexes , particularly those bearing chiral ligands such as bis(oxazolines) (BOX), have emerged as effective catalysts for asymmetric Mukaiyama aldol reactions. While specific data for this compound is limited, related studies with difluorinated silyl enol ethers demonstrate the potential of Cu(II)/BOX complexes to yield chiral tertiary alcohols with high enantioselectivity. rsc.org In aqueous media, chiral copper(II) complexes have also been shown to efficiently catalyze the Mukaiyama aldol reaction of other silyl enol ethers. nih.gov

Platinum complexes have also been investigated. For instance, chiral platinum complexes have been utilized in enantioselective aldol reactions, showcasing the potential for high yields and enantioselectivity with various aldehydes.

Zirconium and Ruthenium complexes are also known to promote Mukaiyama aldol reactions, although specific examples detailing the use of this compound are less common in readily available literature. Chiral zirconium complexes have been noted as suitable catalysts for asymmetric variants of the reaction. thieme-connect.de

| Catalyst System | Aldehyde | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

| Cu(II)-BOX | Various | CH2Cl2 | Moderate to Excellent | - | High |

| Chiral Pt Complex | Various | - | High | - | High |

| Chiral Zr Complex | Various | - | - | - | - |

Main group Lewis acids are among the most common promoters for the Mukaiyama aldol reaction due to their strong Lewis acidity and ready availability.

Titanium tetrachloride (TiCl4) is a classic and highly effective Lewis acid for this transformation. semanticscholar.orgnih.govnih.gov It strongly activates the aldehyde carbonyl, facilitating the carbon-carbon bond formation. The reaction mechanism is generally understood to proceed through an open transition state. wikipedia.orgresearchgate.net The diastereoselectivity of TiCl4-mediated reactions often favors the syn-aldol product, irrespective of the geometry of the starting silyl enol ether. msu.edu

Boron trifluoride diethyl etherate (BF3·OEt2) is another widely used Lewis acid that promotes the Mukaiyama aldol reaction, often providing good yields. semanticscholar.orgnsf.gov In contrast to TiCl4, BF3·OEt2 is known to favor the formation of anti-aldol products in certain cases, as it is less capable of forming a chelated transition state. msu.edunih.gov

Tin tetrachloride (SnCl4) , similar to TiCl4, is a strong Lewis acid that can be used to catalyze the reaction, often leading to high yields and a preference for the syn-diastereomer. msu.edubeilstein-journals.org

Boron tribromide (BBr3) is a powerful Lewis acid that can also be employed, although its application with this compound is less frequently documented.

| Lewis Acid | Aldehyde | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |

| TiCl4 | Propanal | DCM | - | - |

| BF3·OEt2 | Various | DCM | 85 | - |

| SnCl4 | Benzaldehyde | Ether | - | - |

Lanthanide triflates, such as scandium triflate (Sc(OTf)3) , have gained prominence as water-tolerant Lewis acids, capable of catalyzing Mukaiyama aldol reactions in aqueous media. nih.gov This is a significant advantage from a green chemistry perspective. Studies have shown that Sc(III)-doped zeolites can also act as effective heterogeneous catalysts for the reaction, allowing for easy recovery and reuse of the catalyst. thieme-connect.de These catalysts have been shown to produce aldol adducts in high yields with varying diastereoselectivity depending on the substrates. thieme-connect.de Other lanthanide triflates, such as Yb(OTf)3, have also been used. nih.gov

| Catalyst | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Sc(OTf)3-USY Zeolite | Benzaldehyde | 100 | 33:66 |

| Sc(OTf)3-USY Zeolite | Cyclohexanecarboxaldehyde | 100 | 46:54 |

| Sc(OTf)3-USY Zeolite | p-Nitrobenzaldehyde | 56 | 21:79 |

Data sourced from a study using Sc(III)-doped USY zeolite as a heterogeneous catalyst. thieme-connect.de

The relative stereochemistry of the two newly formed stereocenters in the Mukaiyama aldol product is a critical aspect of the reaction. The formation of either the syn or anti diastereomer is influenced by several factors, including the geometry of the silyl enol ether, the nature of the Lewis acid, the substituents on both the enol ether and the aldehyde, and the reaction conditions. wikipedia.orgorganic-chemistry.org

The reaction is generally believed to proceed through an open, acyclic transition state, in contrast to the closed, chair-like Zimmerman-Traxler model for traditional aldol reactions. wikipedia.orgnih.gov Theoretical studies using density functional theory (DFT) have been employed to model the transition states and rationalize the observed diastereoselectivities. nih.govnih.govnih.gov These models suggest that the pro-syn pathways often proceed through synclinal transition structures, while pro-anti pathways favor antiperiplanar arrangements. nih.govnih.gov

The choice of Lewis acid plays a crucial role in determining the syn/anti ratio. Strong chelating Lewis acids like TiCl4 tend to favor the syn product, whereas non-chelating Lewis acids like BF3·OEt2 can lead to a preference for the anti product. msu.edu The steric bulk of the substituents on both the silyl enol ether and the aldehyde also significantly impacts the diastereochemical outcome. nsf.gov

The development of catalytic, asymmetric Mukaiyama aldol reactions represents a major advance in organic synthesis, allowing for the enantioselective construction of chiral β-hydroxy carbonyl compounds. semanticscholar.orgnsf.govrsc.org This is typically achieved by using a chiral Lewis acid catalyst, which creates a chiral environment around the reacting molecules, leading to a preferential attack on one of the enantiotopic faces of the aldehyde.

A variety of chiral Lewis acid complexes have been developed for this purpose, incorporating chiral ligands with transition metals, main group elements, or lanthanides. thieme-connect.de

Chiral Titanium Complexes : Complexes of titanium with chiral ligands, such as BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), are highly effective catalysts for the asymmetric Mukaiyama aldol reaction, often providing high levels of enantioselectivity. nih.govnih.govcrossref.org

Chiral Copper Complexes : As mentioned earlier, chiral copper(II) complexes with BOX ligands are well-established catalysts for enantioselective Mukaiyama aldol reactions. rsc.org

Chiral Boron and Tin Complexes : Chiral oxazaborolidinones and chiral tin(II) complexes have also been successfully employed to induce enantioselectivity in this reaction. msu.edunih.gov

The enantiomeric excess and diastereoselectivity of these reactions are highly dependent on the specific catalyst, ligand, solvent, and substrates used.

| Chiral Catalyst System | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

| Ti(OiPr)4 / (S)-BINOL | Various | High | - | High |

| Cu(II) / BOX ligand | Methyl pyruvate | - | - | High |

| Chiral Tin(II) Complex | Various | Good | High syn | Good |

| Chiral Oxazaborolidinone | Various | - | - | High |

Asymmetric Mukaiyama Aldol Reactions

Organocatalytic Aldol Reactions

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net In the context of aldol reactions with silyl enol ethers like this compound, organocatalysts activate the substrates through the formation of transient, more reactive intermediates.

A prominent example is the use of chiral pyrrolidine derivatives, such as (S)-diphenylpyrrolinol silyl ether, which can promote tandem Michael-aldol reactions. arizona.edu Bifunctional organocatalysts, which possess both a Lewis basic site (e.g., an amine) and a Brønsted acidic site (e.g., a thiourea or squaramide moiety), are particularly effective. The basic site activates the nucleophile, while the acidic site activates the electrophilic carbonyl component through hydrogen bonding. This dual activation strategy leads to highly organized transition states, resulting in excellent diastereo- and enantioselectivity (up to 99% ee). researchgate.net These catalysts have proven effective for a wide range of aldehydes and ketones, providing access to chiral aldol products in high yields. researchgate.net

Michael Addition Reactions

Regioselectivity and Diastereoselectivity Considerations

The Michael addition of this compound to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Controlling the regioselectivity—that is, whether the reaction occurs at the α- or γ-position of the silyl ketene acetal—is crucial. In vinylogous Michael reactions, exclusive γ-site selectivity can be achieved. This selectivity is often governed by steric factors imposed by the catalyst, which can inhibit deprotonation or reaction at the more sterically hindered α'-position of an enone, thereby favoring the formation of a reactive exo-dienolate that adds at its γ-position. nih.gov

Theoretical calculations and local reactivity parameters can be used to predict the preferred site of nucleophilic attack. rsc.org For instance, in reactions with asymmetric divinylic compounds, nucleophiles preferentially attack the more electrophilically activated Cβ position. rsc.orgscispace.com The diastereoselectivity of the reaction is controlled by the geometry of the enolate and the facial selectivity of the attack on the Michael acceptor, which is influenced by the chiral catalyst or auxiliary.

Influence of Lewis Acidity and Electron Transfer Processes

Lewis acids play a pivotal role in catalyzing Michael addition reactions by activating the α,β-unsaturated carbonyl compound towards nucleophilic attack. The conventional mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which lowers the LUMO energy of the Michael acceptor and enhances its electrophilicity. Chiral Lewis acid complexes, such as those formed from Y(OTf)₃ and N,N'-dioxide ligands, can effectively promote these reactions with high stereocontrol. researchgate.net

However, research has indicated that for hetero-Michael additions, the active catalyst may not be the Lewis acid itself but rather protons generated in situ. nih.gov An investigation into these reactions found a strong correlation between catalytic activity and the hydrolysis constants of the metal cations, suggesting that trace amounts of water can lead to the formation of a potent Brønsted acid. nih.gov In these cases, the reaction is effectively a Brønsted acid-catalyzed conjugate addition, and it can be completely suppressed by the addition of a non-coordinating base. nih.gov This highlights the critical importance of understanding the true nature of the catalytic species in so-called "Lewis acid-mediated" transformations.

Cycloaddition Reactions

This compound and related silyl ketene acetals are valuable partners in cycloaddition reactions, serving as electron-rich dienophiles or reaction components. One notable example is the photosensitized [4+2] cycloaddition. Irradiation of a solution containing a cyanoarene sensitizer, a diene (like 1,3-cyclohexadiene), and a silyl ketene acetal can lead to the formation of cycloadducts. researchgate.net

Furthermore, these compounds can participate in more complex, sequential transformations. Domino reactions, such as an intramolecular Diels-Alder cycloaddition followed by a 1,3-dipolar cycloaddition, have been developed to rapidly construct polycyclic systems with multiple stereocenters from acyclic precursors. rsc.org In such a sequence, the initial [4+2] cycloaddition sets the stereochemistry, which then directs the subsequent 1,3-dipolar cycloaddition, leading to complex molecular architectures in a highly stereocontrolled manner. rsc.org

This compound: A Versatile Reagent in Modern Organic Synthesis

The silyl enol ether, this compound, serves as a highly versatile and reactive intermediate in organic chemistry. Its unique electronic properties, stemming from the combination of an enol ether and a silyl ether, render it a potent nucleophile and a valuable precursor for the construction of complex molecular architectures. This article details its specific applications in several classes of catalytic carbon-carbon bond-forming reactions, highlighting its role in cycloadditions, alkylations, and cross-coupling reactions, as well as its reactivity with specific electrophiles.

Applications in Polymer Chemistry

Initiation of Group Transfer Polymerization (GTP)

1-Methoxy-1-trimethylsilyloxypropene is a well-established initiator for Group Transfer Polymerization (GTP), a method for the controlled "living" polymerization of acrylic monomers, such as methacrylates. In this process, the initiator reacts with a monomer in the presence of a catalyst, and the trimethylsilyl (B98337) group is transferred to the incoming monomer unit, regenerating a new silyl (B83357) ketene (B1206846) acetal (B89532) at the active chain end. This allows the polymer chain to grow in a controlled manner. The growth of the polymer chain proceeds exclusively through reactions between monomers and the active sites on the polymer chain, with these active sites being regenerated at the end of each growth step. illinois.edu

While early GTP methods relied on nucleophilic anion or Lewis acid catalysts, significant advancements have been made through the introduction of organocatalysts. researchgate.net The performance of GTP has seen much improvement in aspects like catalytic activity and the range of polymerizable monomers through the development of new Lewis base and Lewis acid organocatalysts. researchgate.net These metal-free catalysts, which can include strong organic Brønsted acids or Lewis acids, offer an alternative to traditional metal-based systems. illinois.edu The general mechanism in acid-mediated GTP involves the activation of the monomer by the organocatalyst, such as a silylium (B1239981) cation or another activated silyl species. illinois.edu Subsequently, the silyl ketene acetal at the chain-end, initiated from a compound like this compound, reacts with the activated monomer. illinois.edu This progress in organocatalytic GTP has renewed academic interest in this polymerization technique. illinois.edu

GTP initiated by this compound exhibits the key features of a controlled or "living" polymerization. illinois.edu A "living" polymerization is characterized by the absence of irreversible chain transfer and termination steps. cmu.edu This allows for the synthesis of polymers with highly controlled molecular weights and narrow molecular weight distributions, often referred to as low dispersity (Đ). illinois.edu

One of the primary indicators of a controlled polymerization is the simultaneous growth of all polymer chains, which is possible when the rate of initiation is fast compared to the rate of propagation. cmu.edu This leads to a predictable degree of polymerization that increases linearly with monomer conversion. youtube.com Furthermore, the polymer chains remain "living" or active even after all the monomer has been consumed. cmu.edu This preserved end-functionality means that polymerization can resume upon the introduction of additional monomer, a crucial feature for creating more complex polymer architectures. cmu.edu

| Characteristic | Description | Significance in GTP |

| Predictable Molecular Weight | The final molecular weight of the polymer can be predetermined by the initial ratio of monomer to initiator concentration. | Allows for precise control over polymer chain length. |

| Low Dispersity (Đ) | The ratio of weight-average molecular weight (Mw) to number-average molecular weight (Mn) is close to 1.0, indicating uniform chain lengths. | Results in polymers with consistent and predictable physical properties. |

| Living Chain Ends | The active silyl ketene acetal group at the end of the polymer chain is preserved throughout the reaction. | Enables the synthesis of block copolymers through sequential monomer addition. cmu.edu |

| First-Order Kinetics | The rate of polymerization is directly proportional to the monomer concentration, leading to a linear relationship when plotting the natural log of the monomer concentration ratio versus time. cmu.edu | Confirms a constant concentration of active propagating species, a hallmark of a controlled process. cmu.edu |

Block Copolymer Synthesis through Sequential Strategies

The most significant advantage of the "living" nature of GTP is the ability to synthesize block copolymers with well-defined segment lengths. illinois.edu This is typically achieved through the sequential addition of different monomers in a one-pot synthesis. cmu.edu After the first monomer is completely polymerized, a second, different monomer is introduced into the reaction vessel. The "living" polymer chains, initiated by this compound, then resume propagation with the new monomer, creating a second distinct block attached to the first.

This sequential strategy allows for the creation of complex polymer architectures. illinois.edu For instance, diblock copolymers based on 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) and methyl methacrylate (MMA) have been synthesized via GTP using 1-methoxy-1-(trimethylsiloxy)-2-methyl propene (a structurally similar initiator) in tetrahydrofuran (B95107) (THF). researchgate.net This one-pot synthesis yielded copolymers with a low degree of polymerization for each block but also a very low dispersity of 1.05, which is indicative of a well-controlled polymerization process. researchgate.net

| Polymer Block | Monomer | Initiator | Resulting Copolymer | Dispersity (Đ) | Reference |

| Block A: PTMSPMA | 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) | 1-methoxy-1-(trimethylsiloxy)-2-methyl propene (MTS) | PTMSPMA-b-PMMA | 1.05 | researchgate.net |

| Block B: PMMA | Methyl Methacrylate (MMA) | (Living macroinitiator from Block A) | PTMSPMA-b-PMMA | 1.05 | researchgate.net |

This capability for sequential monomer addition makes GTP initiated by silyl ketene acetals a powerful tool for designing advanced materials where the arrangement and length of different polymer blocks dictate the final material properties. harth-research-group.org

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The mechanism of reactions involving silyl (B83357) ketene (B1206846) acetals such as 1-methoxy-1-trimethylsilyloxypropene is complex and can be influenced by the reactants, catalysts, and conditions employed. The debate often centers on whether the reaction proceeds through a concerted pathway, a stepwise pathway involving a zwitterionic intermediate, or an electron transfer mechanism.

In the context of the Mukaiyama aldol (B89426) reaction, the Lewis acid is generally understood to activate the carbonyl compound, enhancing its electrophilicity for a nucleophilic attack by the silyl ketene acetal (B89532). nih.gov Some computational studies, particularly those using Density Functional Theory (DFT), have described the rate-determining step as a concerted process involving carbon-carbon bond formation and subsequent transfer of the silyl group. nih.gov However, the formation of a zwitterionic intermediate is also considered plausible, especially when solvent effects are taken into account. nih.gov

Furthermore, an electron transfer mechanism has been proposed, particularly for less bulky ketene silyl acetals reacting with a Lewis acid. acs.org This alternative pathway suggests that the Lewis acid can act as an electron acceptor from the electron-rich silyl ketene acetal. acs.org The likelihood of an electron transfer versus a nucleophilic addition mechanism can be influenced by factors such as substitution on the ketene silyl acetal and the nature of the Lewis acid. acs.orgfigshare.com

Transition State Analysis and Stereochemical Models

The stereochemical outcome of the Mukaiyama aldol reaction is a critical aspect that has been extensively studied. Unlike traditional enolate-based aldol reactions, the Lewis acid-catalyzed reaction of silyl enol ethers does not typically follow the closed, six-membered chair-like Zimmerman-Traxler transition state model. wikipedia.orglibretexts.org Instead, it is generally accepted that these reactions proceed through an open transition state. nih.govorganic-chemistry.org

The geometry of this open transition state dictates the diastereoselectivity of the reaction. Computational studies using DFT have been instrumental in modeling these transition states. nih.govnih.govacs.org These studies have expanded upon earlier qualitative models, revealing that pro-syn pathways often favor synclinal transition structures, while pro-anti pathways proceed through antiperiplanar transition structures to minimize steric interactions. nih.govacs.orgresearchgate.net The relative steric effects of the Lewis acid and the bulky trimethylsilyl (B98337) group play a significant role in determining the preferred transition state geometry. nih.gov While inherent diastereoselectivity can be low, the use of chiral catalysts can enforce a closed transition state, leading to high levels of both diastereoselectivity and enantioselectivity. libretexts.org

Role of Lewis Acid Properties in Catalytic Efficiency and Selectivity

The choice of Lewis acid is paramount in the Mukaiyama aldol reaction, profoundly influencing both the reaction rate and its stereoselectivity. wikipedia.orgorganic-chemistry.org Lewis acids activate the carbonyl substrate by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. nih.gov A wide array of Lewis acids, including titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates, have been employed. nih.govrsc.org

The efficiency and selectivity of the catalysis are directly related to the properties of the Lewis acid. Stronger Lewis acids can lead to faster reactions but may also promote side reactions or decomposition. The steric and electronic properties of the Lewis acid and its ligands are crucial for achieving high levels of asymmetric induction in catalytic, enantioselective versions of the Mukaiyama reaction. msu.edu For instance, chiral Lewis acid complexes can create a well-defined chiral environment around the reaction center, leading to high enantioselectivity. wikipedia.org Moreover, computational studies have shown that Lewis acids can influence the energy of the turnover-limiting transition state and can be part of a more complex catalytic system, such as an ion pair, which can enhance reaction rates and specificity. nih.gov The interaction between the Lewis acid and byproducts can also affect catalyst turnover and efficiency. nih.gov

Theoretical and Computational Approaches to Reactivity and Selectivity Prediction

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and rationalizing the reactivity and selectivity of reactions involving this compound. nih.govnih.govacs.org These methods allow for the detailed study of reaction pathways, the characterization of transition state structures, and the calculation of activation energies. nih.govnih.gov

By modeling the transition structures for different stereochemical pathways (e.g., syn vs. anti), computational chemistry can predict the diastereomeric outcome of a reaction with considerable accuracy. nih.govnih.govacs.org For example, DFT calculations have been used to create models that explain the diastereoselectivity in Lewis acid-catalyzed Mukaiyama aldol reactions by analyzing the steric and electronic factors in various transition state conformations. nih.govnih.govacs.org These studies have investigated the effects of substituents on both the silyl ketene acetal and the aldehyde, as well as the influence of the E/Z geometry of the enol ether. nih.govnih.gov

Furthermore, computational approaches can elucidate the role of the solvent through models like the polarizable continuum model (PCM). nih.govnih.gov The development of machine learning techniques combined with quantum mechanical descriptors is also emerging as a powerful method for the rapid and accurate prediction of reaction selectivity. rsc.org These predictive models are crucial for the rational design of new catalysts and for optimizing reaction conditions to achieve desired synthetic outcomes.

Interactive Data Table: Computational Methods in Mechanism Elucidation

| Computational Method | Application in Studying this compound Reactions | Key Findings |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (concerted vs. stepwise), transition state analysis, prediction of diastereoselectivity. nih.govnih.govacs.org | Pro-syn pathways favor synclinal transition states; pro-anti pathways favor antiperiplanar transition states. nih.govacs.org Helps in understanding the steric influence of Lewis acids and silyl groups. nih.gov |

| Polarizable Continuum Model (PCM) | Incorporation of solvent effects into DFT calculations. nih.govnih.gov | Important for studying reactions that may involve zwitterionic intermediates. nih.gov |

| Ab initio Calculations | Used to create databases of reactivity descriptors for machine learning models. rsc.org | Enables the development of predictive models for reaction selectivity. rsc.org |

| G3(MP2)//B3LYP | High-level quantum chemical calculations for determining thermochemical properties like enthalpies of formation. nih.gov | Provides accurate energetic data that complements experimental findings. nih.gov |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems and Methodologies

The quest for more efficient, selective, and sustainable methods for activating 1-Methoxy-1-trimethylsilyloxypropene in carbon-carbon bond-forming reactions remains a vibrant area of research. While traditional Lewis acids like titanium tetrachloride have been instrumental, contemporary efforts are focused on the development of milder and more environmentally benign catalytic systems.

Recent advancements have seen the rise of organocatalysis in promoting reactions of silyl (B83357) enol ethers. Chiral imidodiphosphorimidate catalysts, for instance, have shown remarkable efficiency and substrate-selectivity in the enantioselective Mukaiyama aldol (B89426) reaction of acetaldehyde (B116499) silyl enol ethers, mimicking enzymatic catalysis. nih.gov This approach offers a metal-free alternative, reducing the risk of toxic metal contamination in the final products.

Furthermore, the exploration of water-compatible Lewis acids is gaining traction, aligning with the principles of green chemistry. Catalysts like scandium triflate and copper(II)-bis(oxazoline) complexes have demonstrated efficacy in promoting Mukaiyama aldol reactions in aqueous media, a significant departure from the strictly anhydrous conditions traditionally required. nih.gov The use of polymer-supported catalysts and surfactant-aided catalysis in water further enhances the sustainability of these transformations by facilitating catalyst recycling and expanding the substrate scope to include more labile silyl enol ethers. nih.gov

The development of bifunctional catalysts , which can activate both the silyl enol ether and the electrophile, is another promising frontier. These systems aim to achieve higher levels of stereocontrol and reactivity under milder conditions.

| Catalytic System | Key Features | Representative Reaction |

| Organocatalysts (e.g., Imidodiphosphorimidates) | Metal-free, high enantioselectivity, enzyme-like catalysis. | Asymmetric Mukaiyama Aldol |

| Water-Compatible Lewis Acids (e.g., Sc(OTf)3, Cu(II)-box) | Enables reactions in aqueous media, environmentally benign. | Mukaiyama Aldol in Water |

| Polymer-Supported Catalysts | Facilitates catalyst recovery and reuse, suitable for flow chemistry. | Heterogeneous Mukaiyama Aldol |

Exploration of New Asymmetric Transformations

The creation of chiral centers with high stereocontrol is a central theme in modern organic synthesis. This compound is a key player in this field, with ongoing research focused on expanding its repertoire of asymmetric reactions beyond the well-established Mukaiyama aldol addition.

Asymmetric conjugate additions of silyl ketene (B1206846) acetals to α,β-unsaturated carbonyl compounds represent a powerful method for constructing chiral 1,5-dicarbonyl compounds. The development of chiral Lewis acid and organocatalytic systems for these reactions is an active area of investigation, aiming to achieve high enantioselectivity and diastereoselectivity. orgsyn.orgmdpi.com For instance, chiral bisoxazoline-Ni complexes have been successfully employed in the catalytic asymmetric conjugate addition of trimethylsilylacetylene (B32187) to cyclic enones, demonstrating the potential for creating complex chiral frameworks. nih.gov

Furthermore, the use of chiral auxiliaries attached to either the silyl ketene acetal (B89532) or the electrophile continues to be a reliable strategy for inducing stereoselectivity. However, the focus is shifting towards the development of catalytic enantioselective methods that avoid the need for stoichiometric amounts of chiral material.

The exploration of novel reaction cascades initiated by the stereoselective reaction of this compound is another exciting avenue. These cascades can rapidly build molecular complexity from simple starting materials in a single operation.

| Asymmetric Transformation | Catalyst/Method | Significance |

| Conjugate Addition | Chiral Lewis Acids, Organocatalysts | Access to chiral 1,5-dicarbonyl compounds. |

| Aldol Reaction | Chiral Organocatalysts | Metal-free synthesis of chiral β-hydroxy esters. |

| [3+2] Cycloaddition | Chiral Lewis Acids | Construction of chiral five-membered rings. |

Applications in the Synthesis of Complex Natural Products and Pharmaceuticals

The structural motifs accessible through reactions of this compound are prevalent in a wide array of biologically active natural products and pharmaceuticals. This silyl ketene acetal has proven to be an invaluable tool in the total synthesis of numerous complex molecules.

A prominent example is the total synthesis of discodermolide , a potent microtubule-stabilizing agent with potential as an anticancer drug. nih.govnih.govwikipedia.orgorganic-chemistry.orgmsu.edu Several synthetic routes to discodermolide have utilized Mukaiyama aldol reactions involving silyl enol ethers to construct the intricate polyketide backbone, highlighting the reliability and stereocontrol achievable with this methodology. organic-chemistry.org

Similarly, fragments of the potent immunosuppressant FK506 and its analogue FK520 have been synthesized using strategies that employ silyl ketene acetals. nih.gov The C22 position of FK506, for instance, has been modified through reactions that leverage the nucleophilicity of related enolates. nih.gov

The versatility of this compound also extends to the synthesis of various pharmaceutical intermediates . Its ability to introduce a propionate (B1217596) or a related three-carbon unit with high stereocontrol makes it a valuable precursor for the synthesis of a wide range of drug candidates.

| Target Molecule | Class | Role of 1-Methoxy-1-trimethylsyloxypropene |

| Discodermolide | Polyketide Natural Product | Construction of the polypropionate backbone via aldol reactions. nih.govnih.govwikipedia.orgorganic-chemistry.orgmsu.edu |

| FK506/FK520 | Macrolide Immunosuppressant | Synthesis of key fragments and analogues. nih.gov |

| Various Pharmaceuticals | Drug Intermediates | Introduction of chiral propionate and related motifs. |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the integration of reactions involving this compound with flow chemistry offers significant advantages in terms of sustainability, safety, and efficiency. tue.nlnih.govresearchgate.netresearchgate.net

Continuous flow reactors, particularly microreactors, provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and reduced reaction times compared to traditional batch processes. pitt.educhimia.ch The small reaction volumes in flow systems also enhance safety, especially when dealing with highly reactive intermediates or exothermic reactions.

The application of flow chemistry to Mukaiyama aldol reactions has been explored, demonstrating the potential for automated and scalable synthesis. nih.gov The use of immobilized catalysts in packed-bed reactors further enhances the sustainability of the process by allowing for continuous operation and easy catalyst separation and recycling. This approach minimizes waste and simplifies product purification.

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The application of advanced spectroscopic and analytical techniques for the in-situ and real-time monitoring of reactions involving this compound is providing unprecedented insights into these transformations.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products in real-time. mt.commt.com By monitoring the characteristic vibrational frequencies of the silyl ketene acetal and the carbonyl electrophile, as well as the appearance of the product, researchers can gain a detailed understanding of the reaction progress and identify any potential side reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for reaction monitoring. researchgate.netst-andrews.ac.uk In-situ NMR allows for the direct observation of all soluble species in the reaction mixture, providing detailed structural information and enabling the elucidation of reaction mechanisms. For example, the formation and consumption of the silyl enol ether intermediate in aldol reactions can be directly observed. researchgate.net

The combination of these spectroscopic techniques with kinetic modeling provides a powerful platform for the rapid optimization of reaction conditions, leading to improved yields, selectivities, and process efficiency.

| Technique | Information Gained | Application |

| In-situ FTIR | Real-time concentration of reactants, intermediates, and products. | Kinetic analysis, endpoint determination. mt.commt.com |

| In-situ NMR | Detailed structural information of all soluble species, mechanistic insights. | Reaction profiling, intermediate identification. researchgate.netst-andrews.ac.uk |

| Mass Spectrometry | Identification of reaction components and byproducts. | Reaction screening, impurity profiling. |

Q & A

Q. What are the established synthetic routes for 1-Methoxy-1-trimethylsilyloxypropene, and what parameters critically affect yield?

The compound is typically synthesized via silylation of enolates or through silicon-mediated alkoxylation. Key parameters include reaction temperature (often maintained at −78°C to 0°C to prevent side reactions), stoichiometry of silylating agents, and the use of anhydrous conditions to avoid hydrolysis. Fuchs (2011) highlights its preparation using trimethylsilyl chloride and methoxypropene derivatives under inert atmospheres . Hydrio et al. (1997) emphasize the role of base catalysts (e.g., triethylamine) in facilitating silyl ether formation, with yields optimized at molar ratios of 1:1.2 (substrate:silylating agent) .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the silyl ether and methoxy group positions. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are used for purity assessment. For example, Liu & Hartwig (2004) employed Si NMR to verify silicon bonding environments in related silyl ethers . Reference standards (e.g., CAS 34880-70-1) should be used for retention time calibration in chromatography .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is moisture-sensitive and may release hazardous fumes upon degradation. Safety Data Sheets (SDS) recommend using gloves, goggles, and fume hoods during handling . Storage under inert gas (argon or nitrogen) at −20°C minimizes decomposition. Emergency procedures for spills include neutralization with dry sand or vermiculite, avoiding water due to potential exothermic reactions .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in enolate trapping?

The trimethylsilyl (TMS) group acts as a bulky protecting group, stabilizing enolates and directing regioselectivity. Hama et al. (2003) demonstrated that the TMS moiety enhances electrophilic trapping efficiency in aldol reactions by reducing steric hindrance at the α-carbon . Computational studies suggest the methoxy group electron-donates to the adjacent silicon, altering the electrophilicity of the silyl ether .

Q. What are common side reactions during its use in silylation, and how can they be suppressed?

Competing hydrolysis and over-silylation are frequent issues. Hydrolysis is mitigated by rigorous drying of solvents and reagents, while over-silylation is controlled by limiting reaction times (<2 hours) and using stoichiometric silylating agents. Webster et al. (1983) observed that adding molecular sieves (3Å) reduces residual moisture, improving silylation efficiency .

Q. How does this compound compare to analogous silyl enol ethers in catalytic asymmetric synthesis?

Unlike bulkier tert-butyldimethylsilyl (TBS) analogs, the TMS group in this compound allows faster reaction kinetics but lower stereochemical control. Liu & Hartwig (2004) reported that chiral phosphine ligands paired with palladium catalysts improve enantioselectivity in cross-coupling reactions involving TMS-protected enolates .

Q. What methodologies validate its role as a transient protecting group in multistep syntheses?

The TMS group can be selectively removed under mild acidic conditions (e.g., aqueous HCl in THF) without affecting methoxy or alkene functionalities. Fuchs (2011) outlines its use in iterative protection-deprotection strategies for polyketide synthesis, with H NMR monitoring to confirm intermediate structures .

Data Contradiction Analysis

Q. Why do reported yields vary across studies using this compound in enolate generation?

Discrepancies arise from differences in substrate purity, solvent choice (e.g., THF vs. DCM), and catalyst loading. For example, Hama et al. (2003) achieved 85% yield in THF, whereas Hydrio et al. (1997) reported 72% in dichloromethane due to solvent polarity effects on silylation kinetics .

Q. How can researchers resolve inconsistencies in spectroscopic data for this compound?

Cross-referencing with authenticated reference standards (CAS 34880-70-1) and using deuterated solvents (e.g., CDCl) for NMR minimizes artifacts. The Beilstein Journal of Organic Chemistry guidelines recommend depositing raw spectral data in repositories for peer validation .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.